Cas no 2138051-86-0 (1-(2-chlorophenyl)methyl-4,4-difluoropiperidine)

1-(2-Chlorophenyl)methyl-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a 2-chlorobenzyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, combining a difluoropiperidine core with a chlorophenyl moiety. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the chlorophenyl group may contribute to selective binding interactions. Its well-defined chemical structure makes it a valuable intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme modulators. The compound is typically characterized by high purity and consistent performance in synthetic applications.
1-(2-chlorophenyl)methyl-4,4-difluoropiperidine structure
2138051-86-0 structure
Product name:1-(2-chlorophenyl)methyl-4,4-difluoropiperidine
CAS No:2138051-86-0
MF:C12H14ClF2N
MW:245.69606924057
CID:6206466
PubChem ID:144144524

1-(2-chlorophenyl)methyl-4,4-difluoropiperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine
    • 1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
    • EN300-1196983
    • 2138051-86-0
    • Inchi: 1S/C12H14ClF2N/c13-11-4-2-1-3-10(11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2
    • InChI Key: WFXMDYQCMIVBNF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CN1CCC(CC1)(F)F

Computed Properties

  • Exact Mass: 245.0782835g/mol
  • Monoisotopic Mass: 245.0782835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų
  • XLogP3: 3.5

1-(2-chlorophenyl)methyl-4,4-difluoropiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1196983-10.0g
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
10g
$3131.0 2023-06-08
Enamine
EN300-1196983-50mg
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
50mg
$528.0 2023-10-03
Enamine
EN300-1196983-1.0g
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
1g
$728.0 2023-06-08
Enamine
EN300-1196983-0.05g
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
0.05g
$612.0 2023-06-08
Enamine
EN300-1196983-10000mg
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
10000mg
$2701.0 2023-10-03
Enamine
EN300-1196983-2500mg
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
2500mg
$1230.0 2023-10-03
Enamine
EN300-1196983-5000mg
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
5000mg
$1821.0 2023-10-03
Enamine
EN300-1196983-1000mg
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
1000mg
$628.0 2023-10-03
Enamine
EN300-1196983-0.1g
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
0.1g
$640.0 2023-06-08
Enamine
EN300-1196983-5.0g
1-[(2-chlorophenyl)methyl]-4,4-difluoropiperidine
2138051-86-0
5g
$2110.0 2023-06-08

Additional information on 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine

1-(2-Chlorophenyl)methyl-4,4-difluoropiperidine (CAS No: 2138051-86-0)

1-(2-Chlorophenyl)methyl-4,4-difluoropiperidine (CAS No: 2138051-86-0) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and its structure incorporates a chlorophenyl group and two fluorine atoms, making it a valuable molecule for various applications.

The molecular structure of 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine is characterized by a piperidine ring with two fluorine atoms at the 4-position and a methyl group attached to the nitrogen atom. The methyl group is further substituted with a 2-chlorophenyl group, which introduces additional electronic and steric effects. This combination of functional groups makes the compound highly versatile in terms of reactivity and potential applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their unique pharmacokinetic properties. The presence of fluorine atoms in 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine enhances its lipophilicity and stability, making it an attractive candidate for medicinal chemistry research. Researchers have explored its potential as a building block for developing bioactive molecules with improved pharmacokinetic profiles.

The synthesis of 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine involves multi-step reactions that require precise control over reaction conditions. Key steps include the preparation of intermediates with appropriate functional groups and subsequent cyclization to form the piperidine ring. The introduction of fluorine atoms at the 4-position is achieved through nucleophilic substitution or other fluorination techniques, ensuring high purity and yield.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive agents. Its structure allows for further functionalization at various positions on the piperidine ring, enabling researchers to design molecules with specific biological activities. For instance, modifications to the chlorophenyl group or the methyl substituent can lead to derivatives with enhanced selectivity or potency against target proteins.

Recent advancements in computational chemistry have also facilitated the study of 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine's interactions with biological systems. Molecular docking studies have revealed potential binding modes with key enzymes and receptors, suggesting its role as a lead compound in drug design. These findings underscore the importance of understanding the relationship between molecular structure and biological activity.

In addition to its medicinal applications, 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a candidate for developing coordination polymers or metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensing technologies.

The environmental impact of 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine has also been a topic of interest. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring its safe use in industrial and pharmaceutical settings. Researchers are exploring methods to minimize waste generation during its synthesis and improve its eco-friendliness.

In conclusion, 1-(2-chlorophenyl)methyl-4,4-difluoropiperidine (CAS No: 2138051-86-0) is a multifaceted compound with significant potential across various scientific domains. Its unique structure, coupled with recent advancements in chemical research, positions it as a valuable tool for advancing drug discovery and materials science. Continued exploration into its properties will undoubtedly unlock new opportunities for innovation in these fields.

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